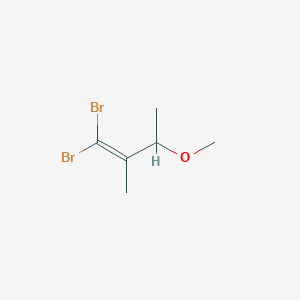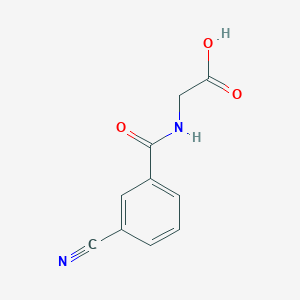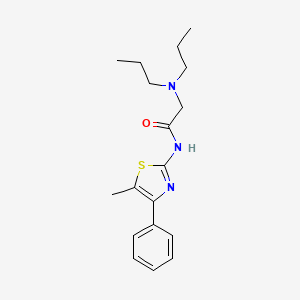![molecular formula C9H20O B14345042 1-[(Butan-2-yl)oxy]pentane CAS No. 92097-03-5](/img/structure/B14345042.png)
1-[(Butan-2-yl)oxy]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Butan-2-yl)oxy]pentane is an organic compound belonging to the class of ethers It is characterized by the presence of an oxygen atom connected to two alkyl groups, specifically a butan-2-yl group and a pentane group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Butan-2-yl)oxy]pentane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction is as follows:
R-O−+R’-X→R-O-R’+X−
In this case, the alkoxide ion is derived from butan-2-ol, and the alkyl halide is 1-bromopentane. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as phase-transfer catalysts can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(Butan-2-yl)oxy]pentane undergoes several types of chemical reactions, including:
Oxidation: The ether linkage can be oxidized to form peroxides or other oxygenated products.
Reduction: Reduction reactions can cleave the ether bond, yielding the corresponding alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the ether bond.
Substitution: Strong nucleophiles like sodium azide or potassium cyanide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of butan-2-one and pentan-1-ol.
Reduction: Formation of butan-2-ol and pentane.
Substitution: Formation of butan-2-yl azide or butan-2-yl cyanide.
Scientific Research Applications
1-[(Butan-2-yl)oxy]pentane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(Butan-2-yl)oxy]pentane involves its interaction with molecular targets through its ether linkage. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The specific pathways and molecular targets depend on the context of its application, such as its use in drug discovery or as a chemical reagent.
Comparison with Similar Compounds
1-[(Butan-2-yl)oxy]hexane: Similar structure with an additional carbon in the alkyl chain.
1-[(Butan-2-yl)oxy]butane: Shorter alkyl chain compared to 1-[(Butan-2-yl)oxy]pentane.
1-[(Butan-2-yl)oxy]propane: Even shorter alkyl chain, leading to different physical and chemical properties.
Uniqueness: this compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and potential applications. The balance between the butan-2-yl and pentane groups provides distinct properties that can be leveraged in various scientific and industrial contexts.
Properties
CAS No. |
92097-03-5 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
1-butan-2-yloxypentane |
InChI |
InChI=1S/C9H20O/c1-4-6-7-8-10-9(3)5-2/h9H,4-8H2,1-3H3 |
InChI Key |
VEFDURUOIUXBMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


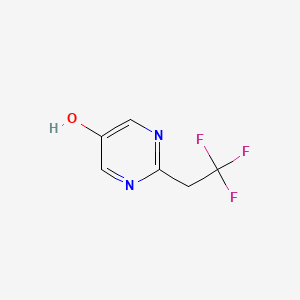
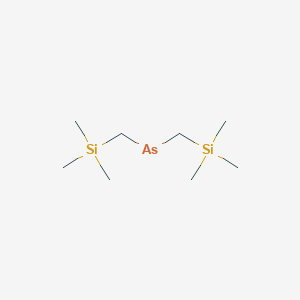
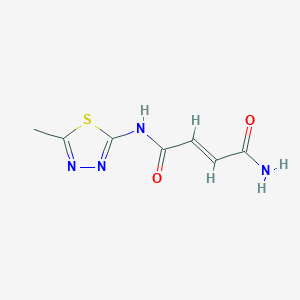
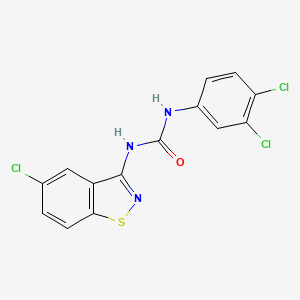
![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)
![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)
![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
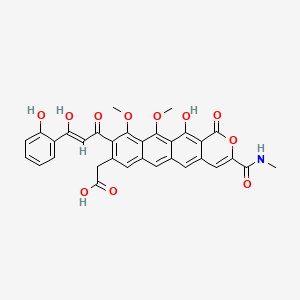
![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)
![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)
